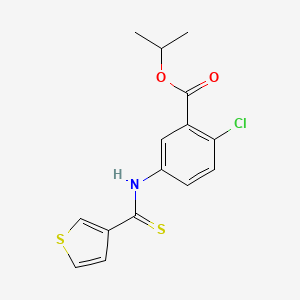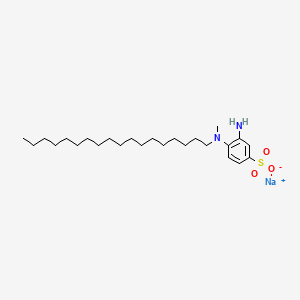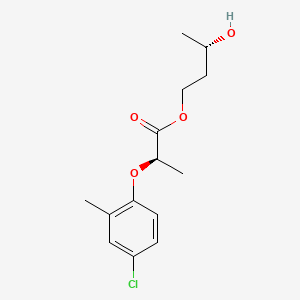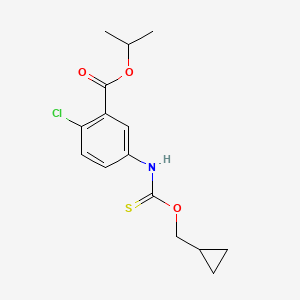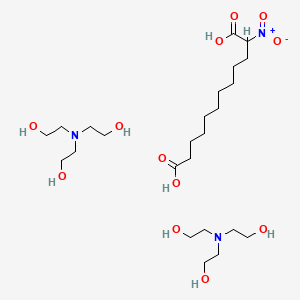
Einecs 309-394-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitrododecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the reaction of nitrododecanedioic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrododecanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biomolecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanedioic acid: A similar compound with a different functional group.
Nitrobenzoic acid: Another nitro-containing compound with different carbon chain length.
Nitrilotriacetic acid: A compound with similar nitrogen-containing functional groups.
Uniqueness
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
100258-50-2 |
|---|---|
Molekularformel |
C24H51N3O12 |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrododecanedioic acid |
InChI |
InChI=1S/C12H21NO6.2C6H15NO3/c14-11(15)9-7-5-3-1-2-4-6-8-10(12(16)17)13(18)19;2*8-4-1-7(2-5-9)3-6-10/h10H,1-9H2,(H,14,15)(H,16,17);2*8-10H,1-6H2 |
InChI-Schlüssel |
VBWDESBYCOWJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(C(=O)O)[N+](=O)[O-])CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


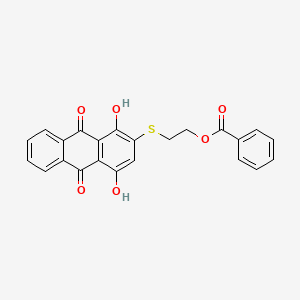


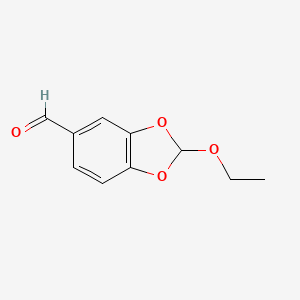
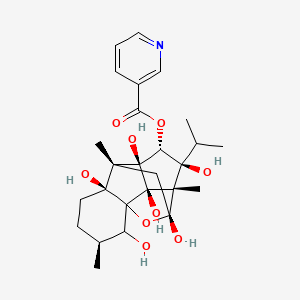
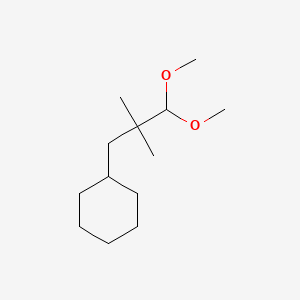
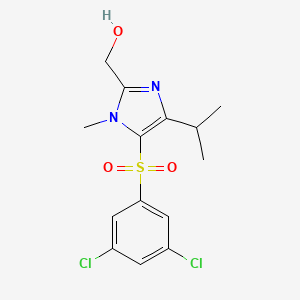

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
